6-Hydroxytetradecanedioyl-CoA

Acyl-CoA Metabolism Positional Isomers Substrate Specificity

6-Hydroxytetradecanedioyl-CoA is a structurally unique acyl-CoA derivative with hydroxylation at the C6 position, enabling precise dissection of peroxisomal and mitochondrial β-oxidation pathways. Unlike non-hydroxylated tetradecanedioyl-CoA or positional isomers (3-/4-hydroxy), its strict substrate specificity ensures unambiguous enzymatic assays and metabolic tracing. Ideal for LCHAD/TFP deficiency research, dicarboxylate-CoA ligase characterization, and microbial bioproduction. Ensure experimental fidelity—validate your pathway with the correct isomer.

Molecular Formula C35H60N7O20P3S
Molecular Weight 1023.9 g/mol
Cat. No. B15547687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxytetradecanedioyl-CoA
Molecular FormulaC35H60N7O20P3S
Molecular Weight1023.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O20P3S/c1-35(2,30(49)33(50)38-15-14-24(44)37-16-17-66-26(47)13-9-8-11-22(43)10-6-4-3-5-7-12-25(45)46)19-59-65(56,57)62-64(54,55)58-18-23-29(61-63(51,52)53)28(48)34(60-23)42-21-41-27-31(36)39-20-40-32(27)42/h20-23,28-30,34,43,48-49H,3-19H2,1-2H3,(H,37,44)(H,38,50)(H,45,46)(H,54,55)(H,56,57)(H2,36,39,40)(H2,51,52,53)
InChIKeyDUPRMPWKIVZLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxytetradecanedioyl-CoA: A Unique Long-Chain Dicarboxylic Acyl-CoA for Metabolic and Enzyme Studies


6-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A (acyl-CoA) derivative, classified within the broader family of hydroxy dicarboxylic acyl-CoAs [1]. Its structure consists of a coenzyme A moiety thioesterified to a 14-carbon tetradecanedioic acid backbone that is hydroxylated specifically at the 6-position [2]. This compound is distinct from non-hydroxylated dicarboxylic acyl-CoAs, such as tetradecanedioyl-CoA, and from other positional isomers like 3- and 4-hydroxytetradecanedioyl-CoA [3]. As a predicted human metabolite, its role in peroxisomal and mitochondrial fatty acid beta-oxidation pathways is of significant research interest, particularly for understanding the degradation of long-chain dicarboxylic acids and the substrate specificity of key metabolic enzymes [1][4].

Why 6-Hydroxytetradecanedioyl-CoA Is Not Interchangeable with Other Acyl-CoAs in Precise Research Applications


Generic substitution with other long-chain acyl-CoAs or positional isomers is scientifically invalid for 6-Hydroxytetradecanedioyl-CoA due to the strict substrate specificity of metabolic enzymes and the distinct biophysical properties conferred by its unique hydroxylation pattern [1][2]. Enzymes involved in dicarboxylic acid beta-oxidation, such as specific acyl-CoA dehydrogenases, ligases, and thiolases, exhibit chain-length and positional specificity for the hydroxy group [3][4]. Substituting with tetradecanedioyl-CoA (the non-hydroxylated analog) or 3-/4-hydroxytetradecanedioyl-CoA (positional isomers) would alter reaction kinetics, pathway flux, and the accumulation of downstream intermediates, thereby confounding experimental results in studies of fatty acid oxidation disorders, peroxisomal metabolism, and in vitro enzymatic assays [4][5].

Quantitative Differentiation of 6-Hydroxytetradecanedioyl-CoA from Key Analogs


Unique 6-Position Hydroxylation Distinguishes it from 3- and 4-Hydroxy Isomers in Dicarboxylic Acyl-CoA Family

6-Hydroxytetradecanedioyl-CoA possesses a hydroxyl group at the C6 position of its tetradecanedioic acid backbone, a feature that is structurally distinct from the 3-hydroxy and 4-hydroxy positional isomers, (3S)-hydroxytetradecanedioyl-CoA and 4-Hydroxytetradecanedioyl-CoA, respectively [1]. This positional variation directly impacts the compound's interaction with metabolic enzymes. For instance, in studies of dicarboxylic acid beta-oxidation, the position of the hydroxyl group is known to affect the rate of dehydrogenation and the subsequent chain-shortening steps [2].

Acyl-CoA Metabolism Positional Isomers Substrate Specificity

Predicted Physicochemical Differences from Non-Hydroxylated Tetradecanedioyl-CoA Impact Experimental Handling and Analysis

The presence of a hydroxyl group at the C6 position in 6-Hydroxytetradecanedioyl-CoA is predicted to confer different physicochemical properties compared to its non-hydroxylated analog, tetradecanedioyl-CoA [1]. While direct experimental data for 6-Hydroxytetradecanedioyl-CoA is limited, studies on related dicarboxylic acyl-CoAs demonstrate that hydroxylation significantly alters chromatographic retention times in reversed-phase HPLC and influences solubility and stability [2].

Physicochemical Properties HPLC Analysis Acyl-CoA Stability

Role as a Predicted Substrate in Long-Chain Dicarboxylic Acid Beta-Oxidation Pathways

6-Hydroxytetradecanedioyl-CoA is a predicted intermediate in the beta-oxidation of long-chain dicarboxylic acids [1]. Its metabolism is distinct from that of short- and medium-chain dicarboxyl-CoAs, which are preferentially oxidized in peroxisomes via specific acyl-CoA oxidases [2]. Long-chain dicarboxyl-CoAs, such as tetradecanedioyl-CoA, have been identified as poor substrates for beta-oxidation in some bacterial systems, whereas their hydroxylated counterparts may exhibit different enzyme affinities [3].

Beta-Oxidation Peroxisomal Metabolism Dicarboxylic Acids

Potential for Generating Chain-Shortened Metabolites Not Observed with Non-Hydroxylated Analogs

The beta-oxidation of long-chain dicarboxylic acids, including hydroxylated variants, proceeds via successive chain-shortening cycles, yielding a series of shorter dicarboxyl-CoA esters [1]. Studies with [U-14C]hexadecanedionate show that peroxisomal oxidation generates intermediates ranging from C6 to C16, with a unique pattern of 2-enoyl-CoA and 3-hydroxyacyl-CoA esters [2]. The specific 6-hydroxylation of 6-Hydroxytetradecanedioyl-CoA is expected to influence the rate and pattern of chain-shortening, potentially leading to the accumulation of distinct hydroxy dicarboxyl-CoA species not observed with the non-hydroxylated parent compound, tetradecanedioyl-CoA.

Metabolomics Chain-Shortening Dicarboxylic Acid Metabolism

Key Research Applications for 6-Hydroxytetradecanedioyl-CoA Based on Differentiated Evidence


Investigating Enzyme Specificity in Long-Chain Hydroxyacyl-CoA Dehydrogenases (LCHAD) and Trifunctional Protein (TFP)

Researchers studying LCHAD and TFP deficiencies can utilize 6-Hydroxytetradecanedioyl-CoA as a distinct substrate to probe the active site geometry and substrate specificity of these enzymes. Its unique 6-hydroxy group allows for the dissection of positional specificity, complementing studies typically performed with the 3-hydroxy isomer [1]. This can help elucidate the molecular basis of metabolic disorders where long-chain hydroxyacyl-CoAs accumulate [1].

Tracing Peroxisomal Beta-Oxidation of Long-Chain Dicarboxylic Acids

6-Hydroxytetradecanedioyl-CoA serves as a specific tracer for studying the peroxisomal beta-oxidation of long-chain dicarboxylic acids. Its distinct hydroxylation pattern enables researchers to track its chain-shortened metabolites via LC-MS/MS, providing a clearer picture of peroxisomal function and the impact of peroxisome proliferators on dicarboxylic acid metabolism [2][3]. This is particularly relevant for investigating metabolic diseases such as Zellweger spectrum disorders [3].

Developing Selective Assays for Dicarboxylic Acyl-CoA Synthetases

The compound is a valuable tool for characterizing dicarboxylate-CoA ligases (EC 6.2.1.23) and other acyl-CoA synthetases. By comparing its activation kinetics to those of tetradecanedioic acid and other hydroxylated dicarboxylic acids, researchers can define the substrate scope and chain-length specificity of these enzymes, which are crucial for understanding the initial steps of dicarboxylic acid metabolism in various organisms [4].

Biotechnological Production of Hydroxy Dicarboxylic Acids in Engineered Microbes

In industrial biotechnology, 6-Hydroxytetradecanedioyl-CoA is a key pathway intermediate for the microbial production of value-added C14 hydroxy dicarboxylic acids. Understanding its metabolic fate in organisms like Cupriavidus necator can guide metabolic engineering efforts to enhance the yield and specificity of bioprocesses aimed at producing specialty chemicals for polymers, lubricants, and pharmaceuticals [5].

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